molecular formula C14H20N6O3 B10965191 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10965191
M. Wt: 320.35 g/mol
InChI Key: JSHDAKKKRGDGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide involves several steps:

    Formation of the pyrazole ring: The initial step involves the reaction of hydrazine derivatives with ethyl acetoacetate to form the pyrazole ring.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated pyrazole is alkylated using ethyl iodide and methyl iodide to introduce the ethyl and methyl groups at the 1- and 3-positions, respectively.

    Carboxamide formation: The final step involves the reaction of the alkylated pyrazole with methyl isocyanate to form the carboxamide group at the 5-position.

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in these diseases.

    Agrochemicals: The compound is being studied for its potential use as a pesticide or herbicide due to its ability to interfere with the growth and development of certain pests and weeds.

    Materials Science: It is being explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as cyclooxygenase or kinases involved in inflammatory and cancer signaling pathways. The compound may also interact with cellular receptors or ion channels, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and carboxamide functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,2,5-trimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H20N6O3/c1-6-19-8-11(9(2)16-19)7-17(4)14(21)13-12(20(22)23)10(3)15-18(13)5/h8H,6-7H2,1-5H3

InChI Key

JSHDAKKKRGDGTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.